molecular formula C8H5FN2 B12970060 4-Fluoro-1,7-naphthyridine

4-Fluoro-1,7-naphthyridine

Cat. No.: B12970060
M. Wt: 148.14 g/mol
InChI Key: YCDZFXOZARABDQ-UHFFFAOYSA-N
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Description

4-Fluoro-1,7-naphthyridine is a chemical compound belonging to the class of fluorinated naphthyridines. Naphthyridines are diazanaphthalenes, characterized by a fused system of two pyridine rings, and exist in several structural isomers based on the position of the nitrogen atoms . The 1,7-naphthyridine scaffold is recognized in medicinal chemistry as a privileged structure with a broad spectrum of pharmacological potential. Scientific literature indicates that 1,7-naphthyridine derivatives have been investigated for various biological activities. These include strong anticholinergic effects, cardiotonic effects, diuretic effects, and bronchodilation effects . Furthermore, derivatives have shown anti-inflammatory and analgesic properties, making them subjects of interest for conditions such as arthritis, lumbago, and toothache . The incorporation of a fluorine atom into the core structure is a common strategy in drug discovery. Fluorination can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, making fluorinated building blocks like this compound valuable tools for researchers. This compound serves as a key synthetic intermediate for the development of novel pharmacologically active agents, particularly in the fields of anti-infectives and cardiovascular diseases . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

4-fluoro-1,7-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H

InChI Key

YCDZFXOZARABDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Studies of 4 Fluoro 1,7 Naphthyridine

Investigation of Reaction Pathways

The reactivity of the 4-Fluoro-1,7-naphthyridine core is a subject of significant interest, particularly concerning its behavior in the presence of electrophiles, nucleophiles, and in metal-catalyzed cross-coupling reactions.

Electrophilic and Nucleophilic Reactivity at the Naphthyridine Core

The inherent electron-deficient nature of the naphthyridine ring system, a consequence of the electronegative nitrogen atoms, generally renders it less susceptible to electrophilic aromatic substitution compared to benzene. However, the precise reactivity is influenced by the position of substitution and the nature of the electrophile. Computational studies on related aza-aromatic systems suggest that electrophilic attack is most likely to occur at positions that are least deactivated by the nitrogen atoms.

Conversely, the electron-poor character of the 1,7-naphthyridine (B1217170) nucleus makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position of this compound serves as an excellent leaving group in such reactions. This reactivity is further enhanced by the presence of the nitrogen atoms which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The regioselectivity of nucleophilic attack is dictated by the electronic distribution within the ring, with the C4 position being particularly activated for substitution.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride (B91410) ion, providing a versatile route for the synthesis of a wide array of 4-substituted-1,7-naphthyridine derivatives. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rates and yields.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileProductReaction Conditions
Ammonia4-Amino-1,7-naphthyridineHigh pressure, elevated temperature
Sodium Methoxide4-Methoxy-1,7-naphthyridineMethanol, reflux
Piperidine4-(Piperidin-1-yl)-1,7-naphthyridineDMF, 100 °C
Sodium Thiophenoxide4-(Phenylthio)-1,7-naphthyridineDMF, room temperature

Cross-Coupling Reactivity of Halogenated Naphthyridines

The halogen atom in this compound, while a good leaving group in SNAr reactions, can also participate in various transition metal-catalyzed cross-coupling reactions. Although fluoroarenes are generally less reactive in traditional cross-coupling reactions compared to their chloro, bromo, and iodo counterparts, specialized catalytic systems have been developed to facilitate their use.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of halogenated naphthyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse functionalities. For instance, the Suzuki coupling of a bromo- or iodo-1,7-naphthyridine with a boronic acid derivative in the presence of a palladium catalyst and a base can yield the corresponding aryl- or heteroaryl-substituted naphthyridine.

While specific examples for this compound are less common in the literature, the principles established for other halogenated naphthyridines are applicable. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity in these transformations.

Table 2: Potential Cross-Coupling Reactions for Functionalization of 4-Halo-1,7-naphthyridines

Reaction TypeCoupling PartnersCatalyst SystemPotential Product
Suzuki CouplingArylboronic acidPd(PPh3)4, Na2CO34-Aryl-1,7-naphthyridine
Stille CouplingOrganostannanePdCl2(PPh3)2, CuI4-Alkenyl-1,7-naphthyridine
Buchwald-Hartwig AminationAminePd2(dba)3, BINAP, NaOt-Bu4-Amino-1,7-naphthyridine derivative
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuI, Et3N4-Alkynyl-1,7-naphthyridine

Ligand-Based Transformations and Functionalization

The nitrogen atoms in the 1,7-naphthyridine ring are not only key to its reactivity but also serve as sites for coordination and other ligand-based transformations.

Protonation and Deprotonation Effects

The lone pairs of electrons on the nitrogen atoms of the 1,7-naphthyridine core make them basic and susceptible to protonation. The pKa values of the conjugate acids are indicative of the basicity of the respective nitrogen atoms. The position of protonation can influence the electronic properties and reactivity of the entire molecule. Protonation can activate the ring towards nucleophilic attack by further increasing its electron deficiency. Conversely, deprotonation of a substituent attached to the naphthyridine core can generate a nucleophilic species capable of intramolecular reactions. The pH of the reaction medium can, therefore, be a critical parameter in controlling the outcome of reactions involving this compound.

Metalation and Complexation Behavior

The nitrogen atoms of 1,7-naphthyridine are excellent coordination sites for metal ions, allowing the molecule to act as a ligand in the formation of coordination complexes. The coordination of a metal to the naphthyridine core can significantly alter its reactivity by modifying the electron density distribution. This can be exploited to direct further functionalization of the molecule.

Furthermore, directed ortho-metalation (DoM) strategies can be employed for the regioselective functionalization of the 1,7-naphthyridine scaffold. In this approach, a directing group, often the nitrogen atom of the naphthyridine ring itself or another substituent, directs the deprotonation of a nearby C-H bond by a strong base, such as an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent at a specific position. While direct C-H activation of the 4-position is unlikely due to the presence of the fluorine atom, metalation at other positions on the ring is a viable strategy for further elaboration of the this compound structure. Studies on related benzo[c] flinders.edu.aunih.govnaphthyridine systems have demonstrated the feasibility of regioselective direct ring metalation. d-nb.info

The ability of 1,7-naphthyridine and its derivatives to form complexes with various transition metals has been explored for applications in catalysis and materials science. The specific coordination geometry and electronic properties of the resulting metal complexes are dependent on the nature of the metal ion and the substituents on the naphthyridine ligand.

Advanced Spectroscopic Characterization of 4 Fluoro 1,7 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-Fluoro-1,7-naphthyridine is expected to display distinct signals corresponding to the five aromatic protons on the naphthyridine core. The introduction of a highly electronegative fluorine atom at the C4 position significantly influences the electronic environment of the neighboring protons, leading to predictable changes in their chemical shifts compared to the unsubstituted 1,7-naphthyridine (B1217170).

The most pronounced effect would be on the proton at C3, which is expected to be a doublet of doublets due to coupling with the C2 proton and the fluorine atom. The proton at C5 will also be significantly affected, experiencing deshielding due to its proximity to the fluorine atom and the nitrogen at position 7. The chemical shifts for the protons are predicted to appear in the aromatic region, typically between 7.0 and 9.5 ppm. The spin-spin coupling constants (J-values) are crucial for confirming the relative positions of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are estimated values based on substituent effects on the 1,7-naphthyridine scaffold. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.5 - 8.7d³JH2-H3 = 5.0 - 6.0
H-37.4 - 7.6dd³JH3-H2 = 5.0 - 6.0, ⁴JH3-F = 2.0 - 3.0
H-57.8 - 8.0dd³JH5-H6 = 8.0 - 9.0, ⁴JH5-F = 4.0 - 5.0
H-67.2 - 7.4d³JH6-H5 = 8.0 - 9.0
H-89.2 - 9.4s-

In the ¹³C NMR spectrum, the fluorine substitution at C4 will have a direct and substantial impact. The C4 signal is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-260 Hz. This large coupling is a definitive indicator of a direct C-F bond.

The adjacent carbons, C3, C4a, and C5, will also exhibit smaller two- and three-bond couplings to the fluorine atom (²JC-F and ³JC-F). The chemical shift of C4 will be shifted significantly downfield due to the direct attachment of the electronegative fluorine atom. Other carbon atoms in the ring system will experience more moderate shifts based on their distance from the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound (Note: These are estimated values. The presence of C-F coupling is a key diagnostic feature.)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2150 - 152³JCF ≈ 4-6
C-3115 - 117²JCF ≈ 20-25
C-4162 - 165¹JCF ≈ 240-260
C-4a138 - 140²JCF ≈ 15-20
C-5120 - 122³JCF ≈ 3-5
C-6123 - 125No significant coupling
C-8155 - 157No significant coupling
C-8a148 - 150No significant coupling

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, definitively connecting H-2 with H-3, and H-5 with H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of each carbon atom that bears a proton (C2, C3, C5, C6, C8).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be critical for assigning the quaternary carbons (C4, C4a, C8a) by observing their correlations to nearby protons. For instance, correlations from H-2 and H-3 to C4 would confirm the location of the fluorine substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. For planar aromatic systems like this, it can help confirm assignments by showing through-space correlations between nearby, non-coupled protons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₅FN₂. Its exact mass would be approximately 148.0437 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 148. Due to the stability of the aromatic system, this peak should be relatively intense. The fragmentation of N-heterocyclic compounds often involves the sequential loss of small, stable molecules. For this compound, characteristic fragmentation pathways would likely include the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine (B92270) rings or the loss of a hydrogen fluoride (B91410) (HF, 20 Da) molecule.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z ValueProposed FragmentNotes
148[C₈H₅FN₂]⁺Molecular Ion (M⁺)
128[C₈H₅N₂]⁺Loss of HF
121[C₇H₄FN]⁺Loss of HCN from M⁺
101[C₇H₄N]⁺Loss of HCN from [M-HF]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The high-frequency region would also show overtones and combination bands.

The most diagnostic region is the fingerprint region (below 1650 cm⁻¹). Here, C=C and C=N stretching vibrations of the naphthyridine ring system would appear as a series of sharp bands between 1400 and 1650 cm⁻¹. A strong absorption band, characteristic of the C-F stretching vibration, is expected to be present in the 1200-1300 cm⁻¹ range. Aromatic C-H in-plane and out-of-plane bending vibrations would also be visible at lower wavenumbers.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1620 - 1580Aromatic C=C and C=N Ring StretchStrong-Medium
1550 - 1400Aromatic C=C and C=N Ring StretchStrong-Medium
1300 - 1200C-F StretchStrong
1200 - 900Aromatic C-H In-plane BendingMedium
900 - 700Aromatic C-H Out-of-plane BendingStrong

Fourier Transform Raman Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. In the analysis of this compound derivatives, FT-Raman provides a detailed fingerprint of the molecular structure. The spectra are characterized by scattering peaks corresponding to specific bond vibrations within the molecule.

The vibrational assignments for fluorinated pyridine and naphthyridine systems are well-established through both experimental data and theoretical calculations. nih.govresearchgate.net Key vibrational modes observed in the FT-Raman spectra of this compound derivatives include:

Ring Stretching Vibrations: The characteristic stretching modes of the fused pyridine rings typically appear in the 1600-1300 cm⁻¹ region. The presence of the fluorine atom can subtly shift these frequencies compared to the unsubstituted naphthyridine core.

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while in-plane and out-of-plane bending modes appear at lower frequencies.

C-F Vibration: The C-F stretching frequency is a key indicator of fluorination. In compounds like this compound, this mode is expected to be in a range similar to that of other fluorinated aromatic compounds, such as fluorobenzene and fluoropyridines. nih.gov

Ring Breathing Modes: Collective, symmetric vibrations of the entire ring system, often referred to as "breathing" modes, appear at lower wavenumbers and are sensitive to substitution patterns.

Analysis of the FT-Raman spectrum, often complemented by FT-IR spectroscopy, allows for a comprehensive understanding of the molecule's vibrational framework. These experimental data are crucial for validating the results obtained from computational frequency calculations.

Anharmonic Frequency Computations (e.g., VPT2, VSCF, PT2-VSCF methods)

While the harmonic approximation is a useful starting point for calculating molecular vibrational frequencies, real molecular vibrations exhibit anharmonicity. Anharmonic frequency computations provide a more accurate prediction of experimental vibrational spectra by accounting for the non-parabolic nature of the potential energy surface. arxiv.orgcore.ac.uk

Several computational methods are employed to calculate anharmonic corrections:

Vibrational Second-Order Perturbation Theory (VPT2): This is a widely used method that treats anharmonic effects as a perturbation to the harmonic oscillator model. It has been shown to provide near-spectroscopic accuracy for many molecules when paired with high-level electronic structure calculations. arxiv.org

Vibrational Self-Consistent Field (VSCF): This method provides a quantum mechanical approach where the total vibrational wavefunction is approximated as a product of single-mode wavefunctions. Each mode is solved in the average potential of all other modes.

PT2-VSCF: This method improves upon VSCF by adding a second-order perturbation theory correction, which helps to account for the coupling between different vibrational modes more accurately.

For molecules like this compound, these calculations are performed using density functional theory (DFT) frameworks (e.g., B3LYP) with appropriate basis sets. The computed anharmonic frequencies, including fundamentals, overtones, and combination bands, can be directly compared with experimental FT-IR and FT-Raman spectra. researchgate.net Studies on similar heterocyclic molecules have demonstrated that methods like VSCF can yield computed frequencies that are in close agreement with observed experimental values. researchgate.net This level of accuracy is essential for definitive vibrational assignments and a deeper understanding of the molecule's potential energy surface.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The electronic and photophysical properties of this compound derivatives are critical for their applications in fields such as organic electronics. UV-Visible absorption and fluorescence spectroscopy are the primary tools used to investigate these characteristics.

UV-Visible Absorption Characteristics

The UV-Visible absorption spectra of 1,7-naphthyridine derivatives are governed by electronic transitions within the aromatic system. These transitions are typically of π-π* and n-π* character. The absorption spectra generally show broad bands, with the position of the maximum absorption wavelength (λmax) being sensitive to the molecular structure and the solvent environment. nih.gov

In this compound derivatives, the core naphthyridine structure gives rise to strong π-π* transitions. The introduction of a fluorine atom at the 4-position, along with other substituents on the ring system, can modulate the energies of the molecular orbitals, leading to shifts in the absorption bands. For instance, attaching electron-donating or electron-withdrawing groups can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect, respectively. This tunability is a key feature in designing molecules for specific optical applications.

Below is a table summarizing the UV-Visible absorption characteristics of representative substituted naphthyridine derivatives.

Compound/DerivativeSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
4-Amino-1,8-naphthalimide derivativeEthanol~420Not Specified
Piperidine-substituted naphthalimideDioxane40211,300 nih.gov
1,6-Naphthyridin-7(6H)-one derivativeVarious330-350Not Specified researchgate.net
2,7-Dialkylamino- nih.govftmc.lt-naphthyridineMethanol320-400Not Specified mdpi.com

Fluorescence and Luminescence Behavior

Many naphthyridine derivatives are highly fluorescent, a property that is exploited in the development of molecular probes and materials for organic light-emitting diodes (OLEDs). mdpi.com Upon excitation at their absorption wavelength, these molecules emit light as they relax from an excited electronic state to the ground state. The fluorescence emission spectrum is typically a mirror image of the absorption band and is characterized by its emission maximum (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ).

The fluorescence properties of this compound derivatives are strongly influenced by their chemical structure and environment. The introduction of electron-donating groups, such as alkylamino substituents, can significantly enhance fluorescence quantum yields. mdpi.com Furthermore, these compounds often exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent, indicating a change in the dipole moment upon excitation, which is characteristic of an intramolecular charge transfer (ICT) excited state. nih.govresearchgate.net

The table below presents key fluorescence data for several classes of naphthyridine and related derivatives.

Compound/DerivativeSolventλex (nm)λem (nm)Quantum Yield (ΦF)Reference
Piperidine-substituted naphthalimideDioxane~402~4950.821 nih.gov
Piperidine-substituted naphthalimideToluene~405495.50.453 nih.gov
4,8-Substituted 1,5-naphthyridine (B1222797)Various324-327385-422Not Specified researchgate.net
1,6-Naphthyridin-7(6H)-one derivativeVariousNot Specified400-4500.01-0.20 researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons in OLEDs, enabling internal quantum efficiencies approaching 100% without the need for heavy metals found in phosphorescent emitters. ftmc.lt Naphthyridine derivatives have emerged as a promising class of materials for TADF applications. researchgate.netresearchgate.net

The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). oldcitypublishing.com In molecules with a small ΔEST, non-emissive triplet excitons, which constitute 75% of the excitons formed under electrical excitation, can be converted back to emissive singlet excitons through a process called reverse intersystem crossing (RISC). This up-conversion is thermally activated. The subsequent emission from these singlets is "delayed" relative to the prompt fluorescence. ftmc.ltoldcitypublishing.com

Derivatives of this compound can be designed as donor-acceptor molecules, where the electron-deficient naphthyridine core acts as the acceptor and is linked to an electron-donating moiety. This architecture spatially separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for minimizing the ΔEST and promoting efficient TADF. ftmc.ltchemrxiv.org The performance of these materials is evaluated by their photophysical properties and their efficiency in fabricated OLED devices.

The following table summarizes the TADF properties of several high-performance naphthyridine-based emitters.

EmitterHostΔEST (eV)Delayed Lifetime (μs)Max. EQE (%)Emission ColorReference
10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazineNot SpecifiedSmallNot Specified16.4Green researchgate.netresearchgate.net
2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND)Not SpecifiedSmallNot Specified15.3Blue researchgate.net
2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND)Not SpecifiedSmallNot Specified20.9Blue researchgate.netresearchgate.net
Pyrimidine-based emitter (CP2)Not Specified0.135Not SpecifiedNot SpecifiedGreen-Blue (483 nm) ftmc.lt

Computational Chemistry and Quantum Mechanical Investigations of 4 Fluoro 1,7 Naphthyridine

Density Functional Theory (DFT) and Semi-Empirical Methods

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanics, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems like molecules. emerginginvestigators.org It is based on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. emerginginvestigators.org This approach is widely used to predict molecular geometries, electronic properties, and vibrational frequencies.

Optimization of Molecular Geometry and Electronic Structure

The first step in the computational analysis of 4-Fluoro-1,7-naphthyridine involves geometry optimization. This procedure determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. Using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p) or higher), the forces on each atom are calculated and minimized until an equilibrium structure is found.

The optimization yields key structural parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-F, C-H). The C-F bond length, in particular, would be a key parameter reflecting the influence of the highly electronegative fluorine atom.

Bond Angles: The angles formed by three consecutive bonded atoms, defining the molecule's shape.

Once the optimized geometry is obtained, various electronic properties can be calculated to describe the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating regions of nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, highlighting regions of electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation.

For this compound, FMO analysis would reveal how the fluorine atom and the nitrogen atoms in the rings influence the energy and spatial distribution of these key orbitals. The analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.

PropertyDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capability and susceptibility to electrophilic attack.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capability and susceptibility to nucleophilic attack.
ΔE (Gap) Energy difference between LUMO and HOMOCorrelates with chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions.

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms due to their lone pairs and the highly electronegative fluorine atom. Positive potential (blue) would be expected on the hydrogen atoms attached to the carbon rings. This map provides crucial insights into how the molecule would interact with other molecules, including solvents or biological receptors.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronic excited states. researchgate.net It is a powerful and widely used method for predicting electronic absorption spectra (UV-Vis) and understanding photophysical processes. researchgate.net

Prediction of Electronic Excitations and UV-Vis Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in molecular geometry. These energies are directly related to the absorption maxima (λmax) observed in a UV-Vis spectrum.

The key outputs of a TD-DFT calculation for this compound would include:

Excitation Energies (eV): The energy required for each electronic transition.

Oscillator Strengths (f): A dimensionless quantity that represents the intensity of an electronic transition. Transitions with high oscillator strengths are "allowed" and correspond to strong absorption peaks, while those with near-zero oscillator strength are "forbidden" and result in weak or unobserved peaks.

Major Orbital Contributions: The calculation identifies which molecular orbitals are primarily involved in each transition (e.g., HOMO → LUMO, HOMO-1 → LUMO). This is often a π → π* transition for aromatic systems.

By simulating these parameters, a theoretical UV-Vis spectrum can be constructed and compared with experimental data to validate the computational model.

ParameterDescriptionPredicted Information for this compound
λmax (nm) Wavelength of maximum absorptionThe position of the main absorption bands in the UV-Vis spectrum.
Excitation Energy (eV) Energy difference between ground and excited stateThe energy required to induce electronic transitions (e.g., S0 → S1).
Oscillator Strength (f) Theoretical intensity of an electronic transitionThe probability of a transition occurring, corresponding to the intensity of spectral peaks.
Transition Orbitals The primary orbitals involved in the excitationCharacterization of the nature of the electronic transition (e.g., n→π, π→π).

Elucidation of Photophysical Mechanisms

Beyond predicting spectra, TD-DFT can help elucidate the mechanisms of photophysical processes that occur after a molecule absorbs light. By analyzing the properties of the lowest singlet excited state (S1), insights can be gained into the molecule's fluorescence properties.

Computational analysis can help understand:

Nature of the Excited State: By examining the molecular orbitals involved in the S0 → S1 transition, the character of the excited state (e.g., intramolecular charge transfer) can be determined. For this compound, this would involve assessing how electron density shifts between different parts of the molecule upon excitation.

De-excitation Pathways: While TD-DFT is primarily used for absorption, further calculations on the excited state potential energy surface can provide information about radiative (fluorescence) and non-radiative decay pathways, which govern the molecule's fluorescence quantum yield and lifetime.

Through these comprehensive computational investigations, a detailed understanding of the structure, reactivity, and photophysical properties of this compound can be achieved, guiding further experimental work and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in understanding the physicochemical properties that govern the therapeutic efficacy of drug candidates.

QSAR analyses of naphthyridine derivatives have successfully correlated various molecular descriptors with specific biological activities, such as anticancer and enzyme inhibition properties. nih.govresearchgate.net For instance, in a study on 1,7-naphthyridine (B1217170) analogues as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP4K2A), a target linked to tumor inhibition, machine learning algorithms were used to build robust QSAR models. nih.govnih.gov These models demonstrated a strong correlation between molecular descriptors and the inhibitory activity (IC50) of the compounds. nih.gov

The statistical quality of QSAR models is paramount for their reliability. Key statistical parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (r²pred) are used to assess the model's robustness and predictive power. nih.govresearchgate.net High values for these parameters indicate a strong and predictive relationship. For example, 3D-QSAR models developed for the cytotoxicity of naphthyridine derivatives against various cancer cell lines have shown high statistical significance. nih.gov Similarly, models for 1,7-naphthyridine analogues against PIP4K2A have demonstrated excellent predictive performance. nih.govnih.gov

Table 1: Performance of QSAR Models for Naphthyridine Derivatives
Model TypeTarget/Activityr²pred (or QEX)Reference
CoMSIA (3D-QSAR)Cytotoxicity (HeLa)0.8570.9840.966 nih.gov
CoMSIA (3D-QSAR)Cytotoxicity (HL-60)0.7770.9370.913 nih.gov
CoMSIA (3D-QSAR)Cytotoxicity (PC-3)0.7020.9830.974 nih.gov
SVM (Machine Learning)PIP4K2A Inhibition-0.9845 (RTR)0.8793 (QEX) nih.govnih.gov

These studies reveal that properties such as the compound's shape, size, lipophilicity, and specific structural features like hydrogen bond donors and acceptors are critical for biological activity. nih.govresearchgate.net

A primary advantage of developing validated QSAR models is their ability to predict the biological activity of novel, untested compounds. nih.gov By using the established mathematical equations, researchers can screen virtual libraries of this compound derivatives and prioritize the synthesis of candidates with the highest predicted potency. nih.govimist.ma This in silico approach significantly accelerates the drug discovery process. nih.gov

For example, the machine learning models developed for 1,7-naphthyridine analogues, particularly the Support Vector Machine (SVM) model, showed strong predictive power for PIP4K2A inhibitory activity. nih.govnih.gov Such models can guide the design of new derivatives by suggesting specific modifications to the core structure. The 3D-QSAR contour maps generated from CoMFA and CoMSIA analyses provide a visual guide, indicating regions where steric bulk, electrostatic charge, or hydrophobicity should be increased or decreased to enhance activity. nih.gov For instance, these maps have highlighted the importance of the C-1 NH and C-4 carbonyl groups of the naphthyridine ring for cytotoxicity. nih.gov This predictive capability allows for a more focused and efficient synthetic strategy, concentrating resources on compounds with a higher probability of success.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govrjptonline.org This method is crucial for understanding the molecular basis of drug action.

Molecular docking studies on naphthyridine derivatives have successfully identified key binding interactions within the active sites of various protein targets. nih.govnih.govtandfonline.com For 1,7-naphthyridine analogues targeting the PIP4K2A enzyme, docking simulations revealed the importance of several types of non-covalent interactions that stabilize the ligand-protein complex. nih.govnih.gov

These interactions typically include:

Hydrogen Bonding: Formation of hydrogen bonds between the ligand and specific amino acid residues in the receptor's active site.

Pi-Pi Interactions: Stacking interactions between the aromatic rings of the naphthyridine core and aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

Pi-Cation Interactions: Electrostatic interactions between the electron-rich pi system of the ligand and positively charged amino acid residues. nih.gov

These simulations provide a detailed, three-dimensional view of how compounds like this compound fit into their biological targets, offering a rationale for their observed activity. rjptonline.org

Table 2: Key Ligand-Target Interactions for a 1,7-Naphthyridine Analogue with PIP4K2A
Interaction TypeInteracting Amino Acid Residues (Example)SignificanceReference
Hydrogen BondingLys, Asp, SerProvides specificity and anchors the ligand in the binding pocket. nih.govnih.gov
Pi-Pi StackingTyr, PheStabilizes the complex through aromatic interactions. nih.govnih.gov
Pi-CationLys, ArgContributes to the electrostatic component of binding affinity. nih.govnih.gov
Hydrophobic InteractionsVal, Leu, IleEnhances binding by displacing water molecules from the active site. smolecule.com

By visualizing the binding pose of a ligand within a protein's active site, molecular docking and subsequent molecular dynamics simulations can elucidate the mechanism of inhibition. nih.gov For enzyme inhibitors, docking can show how the compound physically blocks the substrate from accessing the catalytic site or how it induces a conformational change in the enzyme that renders it inactive. nih.govnih.gov

In the case of 1,7-naphthyridine analogues inhibiting PIP4K2A, docking studies helped to understand how these molecules occupy the ATP-binding pocket, preventing the natural substrate from binding and thus halting the enzyme's catalytic activity. nih.gov The specific interactions identified, such as hydrogen bonds and pi-pi stacking, explain the structural basis for the compounds' high binding affinity and inhibitory potency. nih.govnih.gov This detailed mechanistic understanding is invaluable for designing next-generation inhibitors with improved efficacy and selectivity.

Advanced Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. researchgate.netescholarship.org These properties, known as reactivity descriptors, are fundamental to a molecule's behavior and its interaction with biological systems. researchgate.net They are often used as descriptors in sophisticated QSAR models. walisongo.ac.id

Key quantum chemical parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. walisongo.ac.id The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. imist.ma

Electrostatic Potential (ESP): ESP maps show the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are critical for identifying sites of potential electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Polarizability: This parameter describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, affecting its participation in non-covalent interactions. walisongo.ac.id

By calculating these descriptors for this compound, researchers can predict its reactivity, metabolic stability, and the types of interactions it is likely to form with biological targets. researchgate.netwalisongo.ac.id

Table 3: Important Quantum Chemical Descriptors and Their Significance
DescriptorDefinitionSignificance in Drug DesignReference
E-HOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the capacity to donate electrons; involved in reaction mechanisms. walisongo.ac.id
E-LUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the capacity to accept electrons; indicates reactivity with nucleophiles. walisongo.ac.id
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of molecular stability and chemical reactivity. imist.ma
Dipole MomentMeasure of the net molecular polarityInfluences solubility, membrane permeability, and ligand-receptor binding. walisongo.ac.id
PolarizabilityThe ability of the electron cloud to be distortedImportant for van der Waals and other non-covalent interactions. walisongo.ac.id
Hydration EnergyEnergy released when a molecule is solvated by waterAffects bioavailability and partitioning between aqueous and lipid environments. walisongo.ac.id

Ionization Potentials and Electron Affinity

Following a comprehensive search of scientific literature and computational chemistry databases, specific calculated values for the ionization potential and electron affinity of this compound could not be located. While computational studies have been performed on various other naphthyridine derivatives, data for this particular fluorinated isomer is not publicly available.

Electronegativity, Hardness, and Softness

Similarly, a thorough review of existing research did not yield specific computationally derived values for the electronegativity, chemical hardness, or softness of this compound. These parameters are crucial for understanding the chemical reactivity and stability of a molecule, but have not been reported for this compound in the available literature.

Electrophilic Index

The electrophilic index, a measure of a molecule's ability to accept electrons, has not been specifically calculated and reported for this compound in the reviewed scientific literature. While the concept of the electrophilic index is well-established in computational chemistry, its application to this specific compound is not documented in available sources.

Due to the absence of published computational data for this compound, the corresponding data tables for the aforementioned properties cannot be generated at this time.

Applications of 4 Fluoro 1,7 Naphthyridine As a Molecular Scaffold

Applications in Medicinal Chemistry and Chemical Biology

The structural rigidity and potential for diverse substitutions make the 4-fluoro-1,7-naphthyridine scaffold a valuable starting point for the synthesis of targeted therapeutic agents. Researchers have utilized this core to develop compounds with specific biological activities, particularly in the realms of enzyme inhibition and antimicrobial action.

Design and Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 1,7-naphthyridine (B1217170) framework has been explored as a scaffold for the development of potent and selective kinase inhibitors.

Phosphoinositide 4-Kinase Type II Alpha (PIP4K2A) Inhibition

Phosphoinositide 4-kinase type II alpha (PIP4K2A) is a lipid kinase involved in the conversion of phosphatidylinositol-5-phosphate (B1243415) (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.gov The inhibition of PIP4K2A has been identified as a potential therapeutic strategy for certain types of tumors. researchgate.net A series of compounds based on the 1,7-naphthyridine scaffold have been designed and evaluated for their PIP4K2A inhibitory activity. nih.gov

The inhibitory activity of these 1,7-naphthyridine analogues was determined using in vitro assays, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 0.066 to 18.0 μM. nih.gov This data highlights the potential of the 1,7-naphthyridine core in the design of potent PIP4K2A inhibitors. Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the PIP4K2A inhibitory activity of these analogues, further aiding in the design of more potent compounds. nih.gov

Table 1: PIP4K2A Inhibitory Activity of Selected 1,7-Naphthyridine Analogues

Compound IC50 (μM)
Analogue 1 0.066
Analogue 2 0.120
Analogue 3 0.550
Analogue 4 1.20
Analogue 5 5.80
Analogue 6 18.0

This table is for illustrative purposes and represents a selection of data from a larger study.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for embryonic development and wound healing. However, its aberrant activation is linked to the progression of various cancers. While naphthyridine scaffolds, in general, have been investigated for c-Met inhibition, a comprehensive review of the scientific literature did not yield specific examples of this compound derivatives being designed or synthesized as c-Met kinase inhibitors. Research in this area has focused on other isomers, such as 1,5- and 1,6-naphthyridines, as promising cores for the development of potent c-Met inhibitors. nih.govrsc.org

Dual Topoisomerase and DNA Gyrase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology and are validated targets for antibacterial drugs. nih.gov Dual inhibition of both enzymes is a strategy to develop broad-spectrum antibiotics and overcome resistance. researchgate.net Fluoroquinolones are a well-known class of antibiotics that target these enzymes. nih.gov While naphthyridine-based compounds are known to inhibit these enzymes, a detailed search of the scientific literature did not reveal specific instances of the this compound scaffold being utilized for the design and synthesis of dual topoisomerase and DNA gyrase inhibitors. The focus of many studies in this area has been on the 1,8-naphthyridine (B1210474) isomer, which forms the core of several clinically used antibiotics. nih.gov

Development of Antimicrobial Agents

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. The naphthyridine core has historically been a fruitful scaffold in the discovery of antibacterial drugs.

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of naphthyridine have demonstrated a broad spectrum of antibacterial activity. While specific data on this compound derivatives is limited in the public domain, extensive research on the closely related 6-fluoro-1,8-naphthyridine-3-carboxylic acid scaffold provides valuable insights into the potential of fluorinated naphthyridines as antimicrobial agents. These compounds have shown potent activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov

For instance, derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have exhibited excellent activity against Gram-positive bacteria, particularly Streptococcus species. nih.gov Other analogues have shown strong activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

Table 2: Antimicrobial Activity of Selected Fluoro-1,8-Naphthyridine Derivatives

Compound Bacterial Strain Activity
Trovafloxacin Streptococcus pneumoniae (Gram-positive) Active
Trovafloxacin Neisseria gonorrhoeae (Gram-negative) Active
Gemifloxacin Staphylococcus aureus (Gram-positive) Active
Gemifloxacin Haemophilus influenzae (Gram-negative) Active
Enoxacin Various Gram-positive bacteria Active
Enoxacin Various Gram-negative bacteria Active

This table provides examples of the activity of fluoro-1,8-naphthyridine derivatives, a closely related scaffold to this compound.

Exploration as Enzyme Inhibitors beyond Kinases

The potential for this compound to serve as a scaffold for enzyme inhibitors has been considered. However, its application in this regard appears to be highly specific and not broadly documented across all enzyme families.

Cytochrome P450 enzymes are critical in drug metabolism, and their inhibition can lead to significant drug-drug interactions. CYP1A2 is a key enzyme in this family responsible for metabolizing numerous xenobiotics. A thorough review of available scientific literature reveals no specific studies investigating this compound or its direct derivatives as inhibitors of the CYP1A2 enzyme. Research on enzyme inhibition by naphthyridines has not specifically implicated the this compound scaffold in this activity.

The ribosome is a validated target for antibacterial agents. While some classes of naphthyridines have been explored as novel ribosome inhibitors, there is no specific evidence in the peer-reviewed literature to suggest that compounds based on the this compound core function as ribosome inhibitors. nih.gov

Radioligand Development for Molecular Imaging

The development of radiolabeled molecules for use in positron emission tomography (PET) is a critical area of diagnostic medicine. The incorporation of a fluorine atom, such as in this compound, makes this scaffold a candidate for developing 18F-labeled PET tracers.

Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a target for therapeutic intervention in several neuropsychiatric disorders. While the development of PET ligands for mGlu2 is an active area of research, there are no published studies identifying or evaluating ligands based on the this compound scaffold for this purpose.

A significant application of the 1,7-naphthyridine scaffold has been in the development of imaging agents for neurofibrillary tangles (NFTs) composed of aggregated tau protein, a hallmark of Alzheimer's disease. Researchers have synthesized and evaluated aza-fused tricyclic derivatives based on an imidazo[1,2-h] acs.orggoogle.comnaphthyridine core for this purpose. acs.org

One promising candidate identified is 2-(4-[18F]Fluorophenyl)imidazo[1,2-h] acs.orggoogle.comnaphthyridine, designated as [18F]FPND-4. This tracer was developed as part of a structure-activity relationship study to screen for effective 18F-labeled tau imaging agents. Preclinical evaluations demonstrated that [18F]FPND-4 binds to native tau tangles with high affinity. The binding affinity is a critical parameter for a successful PET tracer, indicating how strongly it binds to its target. acs.org

The research findings for this tracer are summarized in the table below.

Compound NameTargetBinding Affinity (IC50)Key Findings
[18F]FPND-4Native Tau Neurofibrillary Tangles2.80 nMExhibits high affinity and low appreciable binding to Aβ plaques and MAO-A/B. acs.org

This data highlights the potential of the 1,7-naphthyridine scaffold in creating selective and high-affinity radioligands for the in-vivo imaging of tau pathology in the human brain. acs.org

Bioactive Scaffolds for Diverse Therapeutic Areas

The utility of the this compound scaffold in the development of bioactive agents is an area of ongoing investigation. While extensive research exists for other naphthyridine isomers, specific data on the this compound derivative in various therapeutic contexts remains largely unpublished.

A comprehensive search of scientific literature did not yield specific studies detailing the anti-inflammatory properties of this compound or its direct derivatives. While other naphthyridine isomers, such as certain 1,5-, 1,6-, and 1,8-naphthyridine derivatives, have been investigated for their potential to inhibit inflammatory pathways, there is no available data to confirm similar activities for the this compound scaffold. nih.govresearchgate.net For instance, some canthin-6-one (B41653) derivatives with a 1,5-naphthyridine (B1222797) core have demonstrated inhibitory effects on nitric oxide production, a key mediator in inflammation. nih.gov Similarly, certain 1,8-naphthyridine derivatives have been the focus of anti-inflammatory research. researchgate.netnih.govtandfonline.com However, these findings cannot be directly extrapolated to this compound.

The potential of naphthyridine compounds as anticancer agents is a significant area of research. nih.gov Some derivatives have been found to act as antimitotic agents or topoisomerase II inhibitors. nih.gov In the context of the 1,7-naphthyridine scaffold, a naturally occurring alkaloid, Bisleuconothine A, has demonstrated notable antiproliferative activity against several colon cancer cell lines, with IC50 values ranging from 1.09 to 3.18 μM. nih.gov This compound was found to inhibit the WNT signaling pathway and induce cell cycle arrest. nih.gov

However, it is crucial to note that Bisleuconothine A is a complex natural product and not a synthetic derivative of this compound. There is a lack of specific published research on the antitumor and anticancer activities of this compound itself.

Below is an interactive data table summarizing the reported anticancer activity of Bisleuconothine A, a 1,7-naphthyridine alkaloid.

Cell LineIC50 (μM)
SW4802.74
HCT1163.18
HT291.09
SW6203.05

This data is for the 1,7-naphthyridine alkaloid Bisleuconothine A and not this compound. nih.gov

There is no scientific literature available that identifies this compound or its derivatives as having antiviral activity, specifically against the Ebola virus. A review on the antimicrobial activity of naphthyridine derivatives explicitly states that, to date, no 1,7-naphthyridine derivative has been found to exhibit such properties. mdpi.com The search for small molecules to combat the Ebola virus has led to the investigation of various compounds and the development of pharmacophore models based on molecules that show activity. nih.govnih.gov However, the this compound scaffold has not been implicated in these studies.

Applications in Materials Science

The unique photophysical and electronic properties of the 1,7-naphthyridine core, further modulated by the introduction of a fluorine atom, make this compound a promising molecular scaffold in the field of materials science. Its rigid, planar structure, combined with the electron-withdrawing nature of the fluorine and the nitrogen atoms, facilitates its use in a variety of applications, from light-emitting diodes to functional materials for electronics and corrosion inhibitors.

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

While specific research on this compound in OLEDs and DSSCs is not extensively documented, the broader family of naphthyridine derivatives has shown significant promise in these applications. The 1,8- and 1,5-naphthyridine isomers, in particular, have been successfully incorporated into high-performance OLEDs as emitters, hosts, and electron-transporting materials. researchgate.netacs.orgrsc.orgresearchgate.netnih.gov

Naphthyridine-based materials are particularly valued for their potential in developing thermally activated delayed fluorescence (TADF) emitters. researchgate.netacs.orgresearchgate.net TADF materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. For instance, OLEDs using naphthyridine derivatives as TADF emitters have achieved high external quantum efficiencies (EQEs) for blue, green, and red emissions. researchgate.netacs.orgrsc.org

One study on 1,8-naphthyridine-based TADF emitters demonstrated that devices could reach maximum EQEs of 14.1% for blue, 13.4% for green, and 13.0% for red emission. researchgate.net Another investigation into green TADF-based OLEDs incorporating a naphthyridine derivative reported a maximum current efficiency of 58.6 cd/A and a maximum power efficiency of 57.1 lm/W, with a maximum EQE of 16.4%. acs.org Furthermore, iridium(III) complexes with 1,5-naphthyridin-4-ol (B95804) derivatives have been used to create pure red OLEDs with an exceptional EQE of over 31%. nih.gov

The following table summarizes the performance of various naphthyridine-based OLEDs, highlighting the potential of this class of compounds.

Table 1: Performance of Naphthyridine-Based Organic Light-Emitting Diodes

Naphthyridine IsomerEmitter TypeColorMax. External Quantum Efficiency (EQE)Max. Power Efficiency (PE)Reference
1,8-NaphthyridineTADFBlue14.1%Not Reported researchgate.net
1,8-NaphthyridineTADFGreen13.4%Not Reported researchgate.net
1,8-NaphthyridineTADFRed13.0%Not Reported researchgate.net
1,8-NaphthyridineTADFGreen16.4%57.1 lm/W acs.org
1,5-NaphthyridinePhosphorescentRed>31%Not Reported nih.gov

Development of Functional Materials for Electronics

The incorporation of fluorine atoms into organic conjugated materials can significantly influence their electronic properties. acs.org Fluorination generally lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This can facilitate electron injection and enhance the material's resistance to oxidative degradation, making fluorinated compounds like this compound attractive for various electronic applications. mdpi.com

The electron-deficient nature of the 1,7-naphthyridine ring system, amplified by the fluorine substituent, suggests its potential use as an n-type semiconductor. Such materials are essential for the fabrication of organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and other electronic devices. The high thermal stability often observed in fluorinated aromatic compounds is another advantageous characteristic for the longevity and reliability of electronic components. acs.org

Supramolecular Chemistry and Host-Guest Systems

The rigid and planar structure of the naphthyridine core, along with the presence of nitrogen atoms with lone pairs of electrons, makes it an excellent building block for supramolecular chemistry. Naphthyridine derivatives have been shown to form well-defined supramolecular assemblies through hydrogen bonding and π-π stacking interactions.

The introduction of a fluorine atom in the 4-position of the 1,7-naphthyridine ring can influence its supramolecular behavior. The fluorine atom can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can direct the self-assembly process. nih.govacs.org While specific studies on host-guest systems involving this compound are limited, the principles derived from related fluorinated aromatic and aza-aromatic systems suggest a rich potential for the design of novel receptors and sensors. rsc.orgrsc.org

Corrosion Inhibition Studies

N-heterocyclic compounds are widely recognized for their ability to act as corrosion inhibitors for metals, particularly in acidic environments. ekb.egtaylorfrancis.com The effectiveness of these inhibitors is largely attributed to the presence of heteroatoms (like nitrogen) with lone pairs of electrons, which can coordinate with metal surfaces, and the presence of π-systems that facilitate adsorption. mdpi.com This adsorption creates a protective film that shields the metal from the corrosive medium. ekb.eg

While there is no specific data on the corrosion inhibition performance of this compound, studies on other naphthyridine derivatives have demonstrated their high efficiency. The inhibition efficiency is influenced by the molecular structure, including the presence of substituent groups. mdpi.com Electron-donating groups, for example, can enhance the electron density on the molecule, promoting stronger adsorption to the metal surface. Conversely, the electron-withdrawing nature of a fluorine atom might influence the adsorption mechanism in a different manner, potentially through electrostatic interactions. nih.gov

The following table presents corrosion inhibition data for some naphthyridine derivatives on mild steel in a 1 M HCl solution, as determined by electrochemical impedance spectroscopy (EIS).

Table 2: Corrosion Inhibition Efficiency of Naphthyridine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
N-16.54 x 10⁻⁵94.28Not Available
N-26.54 x 10⁻⁵96.66Not Available
N-36.54 x 10⁻⁵98.09Not Available

N-1: 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de] researchgate.netrsc.orgnaphthyridine-4-carbonitrile N-2: 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] researchgate.netrsc.orgnaphthyridine-4-carbonitrile N-3: 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de] researchgate.netrsc.orgnaphthyridine-4-carbonitrile

These studies indicate that naphthyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer.

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